molecular formula C21H20O10 B600230 Oroxin A CAS No. 57396-78-8

Oroxin A

Cat. No. B600230
CAS RN: 57396-78-8
M. Wt: 432.38
InChI Key:
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Description

Oroxin A, also known as Baicalein-7-O-Glucoside, is a natural flavonoid glycoside . It is the major component of Oroxylum indicum (L.) Kurz (Bignoniaceae) and has various biological activities .


Synthesis Analysis

A novel environment-friendly method to access bioactive Oroxin A through a one-pot/two-step process from naturally abundant and inexpensive baicalin has been described . This procedure has several advantages including clean, one-pot, synthetic ease, and large-scale feasibility .


Molecular Structure Analysis

Oroxin A has a molecular formula of C21H20O10 and a molecular weight of 432.38 . It contains total 54 bond(s); 34 non-H bond(s), 14 multiple bond(s), 4 rotatable bond(s), 2 double bond(s), 12 aromatic bond(s), 4 six-membered ring(s), 1 ten-membered ring(s), 1 ketone(s) (aromatic), 4 hydroxyl group(s), 2 aromatic hydroxyl(s), 1 primary alcohol(s), 3 .


Chemical Reactions Analysis

The chemical synthesis of Oroxin A involves a facile and efficient synthetic strategy. According to the chemical structure of Oroxin A, baicalin has a similar structure which contains a glucuronide moiety at 7-O-position of baicalein, while, Oroxin A is the glucoside of baicalein .


Physical And Chemical Properties Analysis

Oroxin A is a solid substance with a molecular formula of C21H20O10 and a molecular weight of 432.38 .

Scientific Research Applications

Lipid Metabolism Disorders

  • Summary of Application : Oroxin A, a major component of Oroxylum indicum, has been found to improve the lipid profiles of diabetic and insulin-resistant rats . It is believed that improving insulin resistance may also be an effective way to improve lipid metabolism .
  • Methods of Application : In the research, lipid metabolism disorder rats were established by high-fat diet feeding and fatty HepG2 cell lines were established by oleic acid induction . The therapeutic effect and mechanism of oroxin A were evaluated in vitro and in vivo by biochemical indicators, pathological staining, immunoblotting, and immunofluorescence staining .
  • Results : Oroxin A improved disordered lipid metabolism under non-insulin-resistant conditions, improved plasma and hepatic lipid profiles, and enhanced the lipid-lowering action of atorvastatin . It reduced the total triglyceride (TG) level by inhibiting SREBP1 expression and reducing the expression of ACC and FASN in vivo and in vitro . It also reduced the total cholesterol (TC) level by inhibiting SREBP2 expression and reducing HMGCR expression in vivo and in vitro .

Chronic Diseases

  • Summary of Application : Oroxylin A is a flavonoid obtained from the plants Oroxylum indicum, Scutellaria baicalensis, and S. lateriflora, which have distinctive pharmacological properties . It modulates important signaling pathways, including NF-κB, MAPK, ERK1/2, Wnt/β-catenin, PTEN/PI3K/Akt, and signaling molecules, such as TNF-α, TGF-β, MMPs, VEGF, interleukins, Bcl-2, caspases, HIF-1α, EMT proteins, Nrf-2, etc., which play a pivotal role in the molecular mechanism of chronic diseases .
  • Methods of Application : The specific methods of application are not detailed in the source .
  • Results : The specific results or outcomes are not detailed in the source .

Cell Injury

  • Summary of Application : Oroxin A is an effective flavonoid component derived from the medicinal plant Oroxylum indicum . It has been used to explore the protective mechanism in an oleic acid-induced A549 cell injury model .
  • Methods of Application : The specific methods of application are not detailed in the source .
  • Results : The specific results or outcomes are not detailed in the source .

Chronic Diseases

  • Summary of Application : Oroxylin A is a flavonoid obtained from the plants Oroxylum indicum, Scutellaria baicalensis, and S. lateriflora, which have distinctive pharmacological properties . It modulates important signaling pathways, including NF-κB, MAPK, ERK1/2, Wnt/β-catenin, PTEN/PI3K/Akt, and signaling molecules, such as TNF-α, TGF-β, MMPs, VEGF, interleukins, Bcl-2, caspases, HIF-1α, EMT proteins, Nrf-2, etc., which play a pivotal role in the molecular mechanism of chronic diseases .
  • Methods of Application : The specific methods of application are not detailed in the source .
  • Results : The specific results or outcomes are not detailed in the source .

Early Brain Injury

  • Summary of Application : Oroxin A has been found to alleviate early brain injury after subarachnoid hemorrhage by regulating ferroptosis and neuroinflammation .
  • Methods of Application : Subarachnoid hemorrhage (SAH) was modeled in vivo through filament perforation in male C57BL/6 mice and in vitro by exposing HT22 cells to hemin to induce neuronal damage . Following the administration of Oroxin A, a series of methods were employed to assess neurological behaviors, brain water content, neuronal damage, cell ferroptosis, and the extent of neuroinflammation .
  • Results : Oroxin A treatment markedly improved survival rates, enhanced neurological functions, mitigated neuronal death and brain edema, and attenuated the inflammatory response . These effects of Oroxin A were linked to the suppression of microglial activation . Moreover, Oroxin A administration was found to diminish ferroptosis in neuronal cells, a critical factor in early brain injury (EBI) following SAH .

Lipid Metabolism Disorders

  • Summary of Application : Oroxin A, a major component of Oroxylum indicum, has been found to improve the lipid profiles of diabetic and insulin-resistant rats . It is believed that improving insulin resistance may also be an effective way to improve lipid metabolism .
  • Methods of Application : In the research, lipid metabolism disorder rats were established by high-fat diet feeding and fatty HepG2 cell lines were established by oleic acid induction . The therapeutic effect and mechanism of oroxin A were evaluated in vitro and in vivo by biochemical indicators, pathological staining, immunoblotting, and immunofluorescence staining .
  • Results : Oroxin A improved disordered lipid metabolism under non-insulin-resistant conditions, improved plasma and hepatic lipid profiles, and enhanced the lipid-lowering action of atorvastatin . It reduced the total triglyceride (TG) level by inhibiting SREBP1 expression and reducing the expression of ACC and FASN in vivo and in vitro . It also reduced the total cholesterol (TC) level by inhibiting SREBP2 expression and reducing HMGCR expression in vivo and in vitro .

Chronic Diseases

  • Summary of Application : Oroxylin A is a flavonoid obtained from the plants Oroxylum indicum, Scutellaria baicalensis, and S. lateriflora, which have distinctive pharmacological properties . It modulates important signaling pathways, including NF-κB, MAPK, ERK1/2, Wnt/β-catenin, PTEN/PI3K/Akt, and signaling molecules, such as TNF-α, TGF-β, MMPs, VEGF, interleukins, Bcl-2, caspases, HIF-1α, EMT proteins, Nrf-2, etc., which play a pivotal role in the molecular mechanism of chronic diseases .
  • Methods of Application : The specific methods of application are not detailed in the source .
  • Results : The specific results or outcomes are not detailed in the source .

Early Brain Injury

  • Summary of Application : Oroxin A has been found to alleviate early brain injury after subarachnoid hemorrhage by regulating ferroptosis and neuroinflammation .
  • Methods of Application : Subarachnoid hemorrhage (SAH) was modeled in vivo through filament perforation in male C57BL/6 mice and in vitro by exposing HT22 cells to hemin to induce neuronal damage . Following the administration of Oroxin A, a series of methods were employed to assess neurological behaviors, brain water content, neuronal damage, cell ferroptosis, and the extent of neuroinflammation .
  • Results : The findings indicated that Oroxin A treatment markedly improved survival rates, enhanced neurological functions, mitigated neuronal death and brain edema, and attenuated the inflammatory response . These effects of Oroxin A were linked to the suppression of microglial activation . Moreover, Oroxin A administration was found to diminish ferroptosis in neuronal cells, a critical factor in early brain injury (EBI) following SAH .

Lipid Metabolism Disorders

  • Summary of Application : Oroxin A, a major component of Oroxylum indicum, has been found to improve the lipid profiles of diabetic and insulin-resistant rats . It is believed that improving insulin resistance may also be an effective way to improve lipid metabolism .
  • Methods of Application : In the research, lipid metabolism disorder rats were established by high-fat diet feeding and fatty HepG2 cell lines were established by oleic acid induction . The therapeutic effect and mechanism of oroxin A were evaluated in vitro and in vivo by biochemical indicators, pathological staining, immunoblotting, and immunofluorescence staining .
  • Results : Oroxin A improved disordered lipid metabolism under non-insulin-resistant conditions, improved plasma and hepatic lipid profiles, and enhanced the lipid-lowering action of atorvastatin . It reduced the total triglyceride (TG) level by inhibiting SREBP1 expression and reducing the expression of ACC and FASN in vivo and in vitro . It also reduced the total cholesterol (TC) level by inhibiting SREBP2 expression and reducing HMGCR expression in vivo and in vitro .

Safety And Hazards

Oroxin A is intended for research and development use by, or directly under the supervision of, a technically qualified individual . It is recommended to use safety goggles with side-shields, protective gloves, impervious clothing, and a suitable respirator. It should be kept away from drains, water courses, or the soil .

Future Directions

Oroxin A has shown potential in improving the lipid profiles of diabetic and insulin-resistant (IR) rats . It has also been found to alleviate myocardial ischemia/reperfusion injury induced inflammation and pyroptosis in vivo and in vitro . Therefore, more research on the efficacy and mechanism of Oroxin A under non-IR conditions is needed .

properties

IUPAC Name

5,6-dihydroxy-2-phenyl-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20O10/c22-8-14-17(25)19(27)20(28)21(31-14)30-13-7-12-15(18(26)16(13)24)10(23)6-11(29-12)9-4-2-1-3-5-9/h1-7,14,17,19-22,24-28H,8H2/t14-,17-,19+,20-,21-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPQKDIRUZHOIOM-IAAKTDFRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)C3=C(C(=C(C=C3O2)OC4C(C(C(C(O4)CO)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=CC(=O)C3=C(C(=C(C=C3O2)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70904521
Record name Baicalein 7-O-glucopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70904521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

432.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Oroxin A

CAS RN

57396-78-8
Record name Baicalein-7-O-glucoside
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=57396-78-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Baicalein 7-O-glucopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70904521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
209
Citations
W Sun, B Zhang, X Yu, C Zhuang, X Li, J Sun, Y Xing… - Phytomedicine, 2018 - Elsevier
… The aim of this study is to investigate the effect of oroxin A from O. indicum on the progression of prediabetes to diabetes and the underlying mechanisms in streptozotocin and high-fat-…
Number of citations: 37 www.sciencedirect.com
J He, L Du, M Bao, B Zhang, H Qian, Q Zhou… - Anti-Cancer …, 2016 - ingentaconnect.com
… In this study, we found that oroxin A, an active component isolated … Oroxin A caused breast cancer cell cycle arrest at the G2/M … in an oroxin A dosage-dependent manner. In addition, …
Number of citations: 27 www.ingentaconnect.com
RP Liu, XQ Wang, J Wang, L Dan, YH Li… - … in Domestic Animals, 2022 - Wiley Online Library
Oroxin A (OA) is a flavonoid isolated from Oroxylum indicum (L.) Kurz that has various biological activities, including antioxidant activities. This study aimed to examine the viability of …
Number of citations: 4 onlinelibrary.wiley.com
X Cheng, T Huang, C Wang, S Hao, L Shu… - Frontiers in …, 2022 - frontiersin.org
Myocardial ischemia/reperfusion injury (MI/RI) is a serious pathophysiological process relating to cardiovascular disease. Oroxin A (OA) is a natural flavonoid glycoside with various …
Number of citations: 3 www.frontiersin.org
J Huang, C Chen, J Xie, K Zhai, S Wei… - Anais da Academia …, 2022 - SciELO Brasil
… According to the above results, we selected 300 mM OA and cultured it for 24 h as Oroxin A toxicity screening. As shown in Figure 1c, when Oroxin A was exposed to the A549 cells at …
Number of citations: 6 www.scielo.br
Z Yu, F Chen, Y Jin, M Zhou, X Wang… - Acta …, 2021 - akjournals.com
In this study, a UPLC-MS/MS method was developed to measure the concentrations of the flavonoids oroxin A, oroxin B, oroxylin A, oroxyloside, chrysin, chrysin 7- O -beta-gentiobioside…
Number of citations: 1 akjournals.com
Z Zeng, J Xie, G Luo, Z Tao… - Beilstein Journal of …, 2020 - beilstein-journals.org
… basis for the development and utilization of oroxin A. Compared with the literature [31,32], it is found that although baicalein, oroxin B and oroxin A have the same aglycone, but the …
Number of citations: 6 www.beilstein-journals.org
H Chen, G He, C Li, L Dong, X Xie, J Wu, Y Gao… - RSC …, 2014 - pubs.rsc.org
… For instance, oroxin A can be isolated as one of the major constituents in the … in oroxin A results in a low solubility in organic solvents. Hence, the separation and purification of oroxin A …
Number of citations: 4 pubs.rsc.org
Y Dong, B Zhang, W Sun, Y Xing - Bioactive Food as Dietary Interventions …, 2019 - Elsevier
… oroxin A and Helix 12 of PPAR-γ, while there are two hydrogen bonds that were observed between oroxin A … These data suggested that oroxin A was a partial agonist of PPAR-γ, had …
Number of citations: 23 www.sciencedirect.com
T Cai, X Xu, L Dong, S Liang, M Xin, T Wang, T Li… - 2023 - researchsquare.com
… oroxin A regulates SREBPs, we explored the role of oroxin A on a series of protein kinases. Our results indicated that oroxin A … ) reduced the inhibitory effect of oroxin A on SREBPs. The …
Number of citations: 2 www.researchsquare.com

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